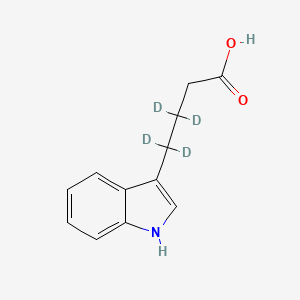
Indole-3-butyric Acid-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole-3-butyric Acid-d4 is a deuterated form of Indole-3-butyric Acid, a naturally occurring plant hormone in the auxin family. This compound is widely used in agricultural and horticultural practices to promote root formation and growth in plants . The deuterated form, this compound, is often used in scientific research to study the metabolic pathways and mechanisms of action of Indole-3-butyric Acid due to its stable isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Indole-3-butyric Acid-d4 can be synthesized through several methods. One common approach involves the deuteration of Indole-3-butyric Acid using deuterated reagents. The process typically includes the following steps:
Starting Material: Indole-3-butyric Acid.
Deuteration: The compound is subjected to deuteration using deuterated solvents such as deuterated chloroform (CDCl3) or deuterated methanol (CD3OD).
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale deuteration processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity and isotopic labeling of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Indole-3-butyric Acid-d4 undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding alcohol, Indole-3-butanol-d4.
Substitution: The compound can undergo substitution reactions, where the butyric acid moiety is replaced with other functional groups.
Common Reagents and Conditions
Major Products Formed
Oxidation: Indole-3-acetic Acid-d4.
Reduction: Indole-3-butanol-d4.
Substitution: Various substituted indole derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Indole-3-butyric Acid-d4 has a wide range of applications in scientific research:
Wirkmechanismus
Indole-3-butyric Acid-d4 exerts its effects through its conversion to Indole-3-acetic Acid-d4 in plants. This conversion involves a process similar to fatty acid β-oxidation, where two side-chain methylene units are removed . The resulting Indole-3-acetic Acid-d4 then acts as an active auxin, promoting cell elongation, root initiation, and other growth processes by binding to auxin receptors and activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic Acid (IAA): The most abundant naturally occurring auxin in plants.
α-Naphthalene Acetic Acid (NAA): A synthetic auxin commonly used in commercial rooting compounds.
2,4-Dichlorophenoxyacetic Acid (2,4-D): A synthetic auxin used as a herbicide and in tissue culture to induce somatic embryogenesis.
Uniqueness of Indole-3-butyric Acid-d4
This compound is unique due to its stable isotopic labeling, which makes it an invaluable tool in research for tracing metabolic pathways and studying the mechanisms of action of auxins. Its ability to be converted to Indole-3-acetic Acid-d4 in plants also makes it a versatile compound for studying plant growth and development .
Eigenschaften
Molekularformel |
C12H13NO2 |
|---|---|
Molekulargewicht |
207.26 g/mol |
IUPAC-Name |
3,3,4,4-tetradeuterio-4-(1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C12H13NO2/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4,7H2,(H,14,15)/i3D2,4D2 |
InChI-Schlüssel |
JTEDVYBZBROSJT-KHORGVISSA-N |
Isomerische SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])C1=CNC2=CC=CC=C21 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


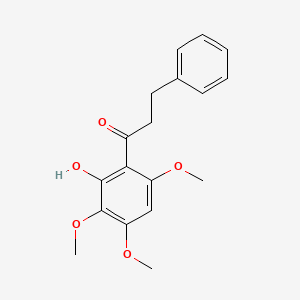
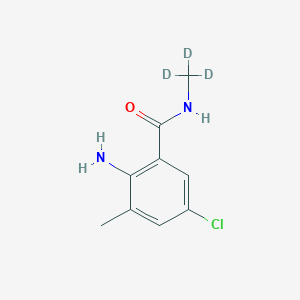
![(1R,5R)-2-Acetate-4,6,6-trimethyl-bicyclo[3.1.1]hept-3-en-2-ol (Mixture of Isomers)](/img/structure/B13444576.png)
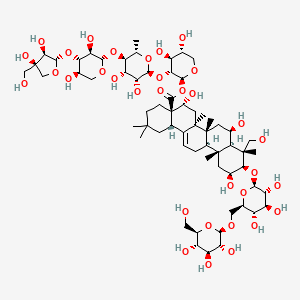
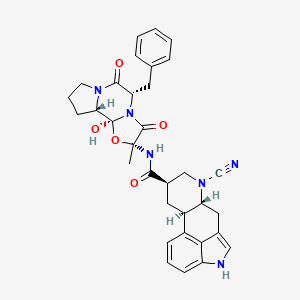
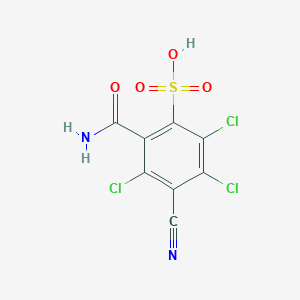
![3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-hydroxy-1-methyl-1H-Pyrazole-4-carboxamide](/img/structure/B13444596.png)
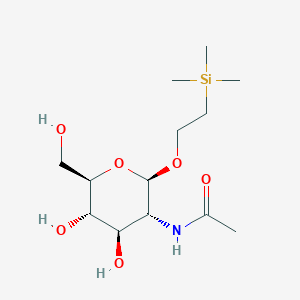
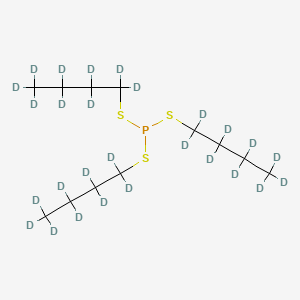
![(2S)-3-methyl-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid](/img/structure/B13444610.png)
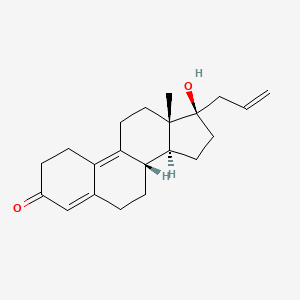
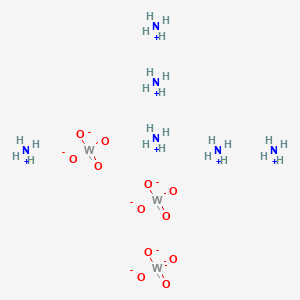
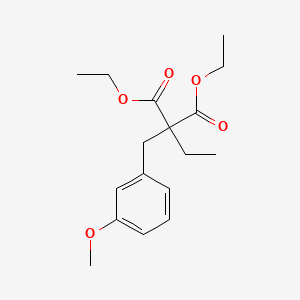
![3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13444653.png)
